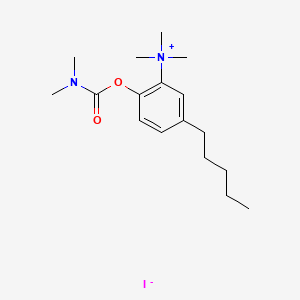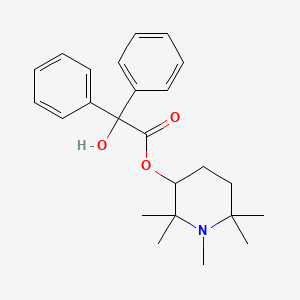
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester is a chemical compound with the molecular formula C24H31NO3 and a molecular weight of 381.508 g/mol . This compound is known for its unique structure, which includes a benzilic acid moiety esterified with a highly substituted piperidine ring. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester typically involves the esterification of benzilic acid with 1,2,2,6,6-pentamethyl-3-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of new compounds.
Common reagents used in these reactions include potassium hydroxide (for rearrangement reactions), hydrogen gas with a palladium catalyst (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzilic acid and the piperidinol derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Benzilic acid, 1,2,2,6,6-pentamethyl-3-piperidyl ester can be compared with other similar compounds, such as:
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: This compound is used as a light stabilizer and has similar structural features but different applications.
Benzilic acid esters: Other esters of benzilic acid may have different substituents on the piperidine ring, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its highly substituted piperidine ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
63991-46-8 |
|---|---|
Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(1,2,2,6,6-pentamethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H31NO3/c1-22(2)17-16-20(23(3,4)25(22)5)28-21(26)24(27,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20,27H,16-17H2,1-5H3 |
InChI Key |
YZLDURCREAJHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

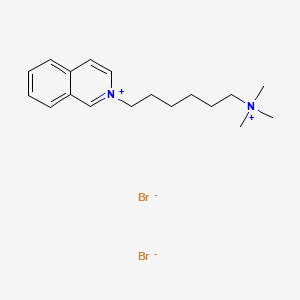


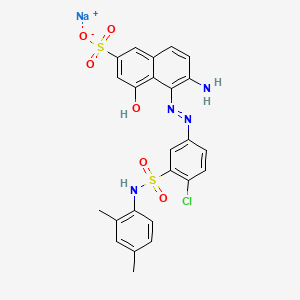

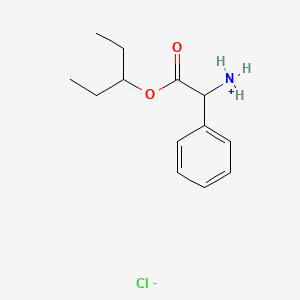


![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
